![molecular formula C18H11FN2O3 B3412266 6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-60-8](/img/structure/B3412266.png)

6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Vue d'ensemble

Description

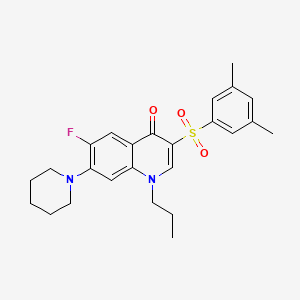

The compound “6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and structural components, including a fluorine atom, a methylphenyl group, an oxadiazole ring, and a chromen-2-one moiety .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For instance, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazine derivative .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system within the chromen-2-one and oxadiazole moieties. The fluorine atom and the methyl group attached to the phenyl ring could introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is known to participate in nucleophilic substitution reactions . The fluorine atom, being highly electronegative, could make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes . The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Applications De Recherche Scientifique

Role in Friedel–Crafts Synthesis

The compound plays a significant role in the Friedel–Crafts synthesis of bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines, bis(trifluoromethylated)-3,4-dihydroquinazoline-4-ols and trifluoromethyl arylketoimines. This novel strategy provides synthesis of trifluoromethylated dihydroquinazolines and trifluoromethyl arylketoimines in good to excellent yields .

Use in Medicinal Chemistry

Trifluoromethylated nitrogen–heterocyclic compounds, which can be derived from this compound, have been used extensively in medicinal chemistry. The presence of fluorine atoms results in improving the electronegativity, increasing bioavailability, metabolic stability and lipophilicity of the compounds .

Role in Herbicidal Evaluation

The compound has been used in the design and synthesis of quinazolin-4 (3H)-one derivatives based on the aryloxyphenoxypropionate motif. These derivatives have shown better pre-emergent herbicidal activity against monocotyledonous weeds in a greenhouse .

Use in Antibacterial Activity

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using this compound has been described. These derivatives have shown antibacterial effect against Staphylococcus aureus .

Role in Protodeboronation

The compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Use in Synthesis of Organofluorine Chemistry

The compound has been used in the synthesis of trifluoromethylated arylketoimines, a group of important frameworks or initial substance, which play a significant role in the preparation of trifluoromethylated compounds .

Mécanisme D'action

Result of Action

At the molecular level, the compound’s action results in the accumulation of DNA breaks, activation of the DDR pathway, and induction of apoptosis. At the cellular level, this leads to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells . This selective toxicity towards cancer cells makes it a promising candidate for anticancer therapy.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments. Additionally, the presence of serum proteins can affect its bioavailability by binding to the compound and reducing its free concentration in the bloodstream . Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. Given the biological activities reported for similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSSTMREAKMSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

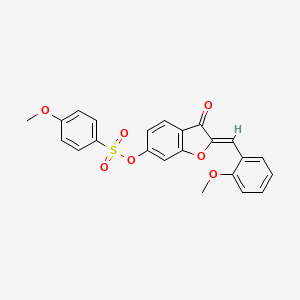

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B3412203.png)

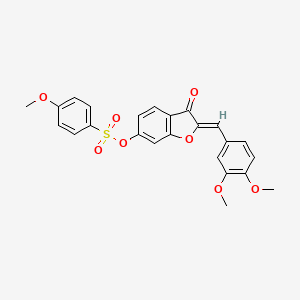

![(Z)-isopropyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B3412227.png)

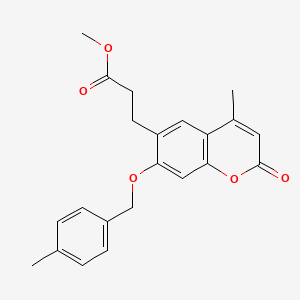

![9-methoxy-2-phenyl-4-(prop-2-yn-1-ylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3412243.png)

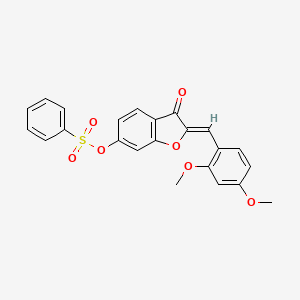

![8-fluoro-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B3412251.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3412280.png)